N-(4-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
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Description
N-(4-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H20N4O4 and its molecular weight is 416.437. The purity is usually 95%.
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Biological Activity
N-(4-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide, a compound with the CAS number 1251633-84-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly its anticancer properties and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H20N4O4, with a molecular weight of 416.4 g/mol. The structure features a complex arrangement that includes a methoxyphenyl group, a pyridine ring, and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, it has shown significant activity against MCF-7 (breast cancer) cells, with research indicating that it induces apoptosis through the activation of the p53 pathway and caspase-3 cleavage . This suggests that the compound may function similarly to known anticancer agents like Tamoxifen.
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.65 | Induction of apoptosis via p53 activation |
HeLa | 2.41 | Disruption of cell cycle at G0-G1 phase |
PANC-1 | 1.00 | Apoptotic signaling pathways |
SK-MEL-2 | 0.75 | Selective cytotoxicity under hypoxic conditions |
The compound's mechanism appears to involve the modulation of apoptotic pathways. Molecular docking studies suggest that it interacts effectively with target proteins involved in cancer progression. The presence of the oxadiazole ring is crucial as it enhances binding affinity to targets similar to those engaged by existing therapeutic agents .
Case Studies
In a comparative study involving various oxadiazole derivatives, this compound exhibited superior selectivity and potency against specific cancer types compared to other synthesized analogs .
Notable Findings:
- Cytotoxicity : The compound demonstrated an IC50 value significantly lower than many derivatives tested, indicating higher efficacy.
- Selectivity : It showed preferential toxicity towards cancer cells over non-cancerous cells at certain concentrations, suggesting a favorable therapeutic index.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-15-6-3-4-7-18(15)21-25-22(31-26-21)19-8-5-13-27(23(19)29)14-20(28)24-16-9-11-17(30-2)12-10-16/h3-13H,14H2,1-2H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJWTEIQCIXQER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.